2-[Carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid;hydrate
Description
2-[Carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid;hydrate is a polyfunctional carboxylic acid derivative featuring a carboxymethylsulfanyl (-SCH₂COOH) substituent on an ethylamino backbone. Its structure includes two carboxymethyl groups and a thioether linkage, which confer unique chelating and solubility properties. The hydrate form enhances stability in aqueous environments, making it relevant for coordination chemistry and biomedical applications .
Properties
IUPAC Name |
2-[carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO6S.H2O/c10-6(11)3-9(4-7(12)13)1-2-16-5-8(14)15;/h1-5H2,(H,10,11)(H,12,13)(H,14,15);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITJLKFKKDCQLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(=O)O)N(CC(=O)O)CC(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745644 | |
| Record name | 2,2'-({2-[(Carboxymethyl)sulfanyl]ethyl}azanediyl)diacetic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81877-53-4 | |
| Record name | 2,2'-({2-[(Carboxymethyl)sulfanyl]ethyl}azanediyl)diacetic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(Carboxymethylthio)ethyl]iminodiacetic acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
2-[Carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid; hydrate, also known as N,N,S-Tris(carboxymethyl)cysteamine monohydrate, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : CHN OS
- Molecular Weight : 269.27 g/mol
- CAS Number : 81877-53-4
- Density : 1.516 g/cm³
- Melting Point : -205°C (dec.)
- Boiling Point : 535.2°C at 760 mmHg
The compound exhibits various biological activities primarily attributed to its structural components, which include a thiol group and multiple carboxymethyl groups. These features contribute to its antioxidant properties and ability to modulate cellular signaling pathways.
Antioxidant Activity
Research indicates that the compound acts as an antioxidant by scavenging free radicals and enhancing the activity of cellular antioxidant systems. For instance, studies have shown that it can activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress .
Cytoprotective Effects
In vitro studies reveal that 2-[Carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid protects renal tubular epithelial cells from cytotoxic agents such as cisplatin and heavy metals (e.g., arsenic, cadmium) . This protective effect is linked to the compound's ability to induce stress-responsive transcription factors and modulate inflammatory pathways.
Therapeutic Applications
The biological activities of this compound suggest several potential therapeutic applications:
- Neuroprotection : In models of neurodegenerative diseases, it has been shown to protect against oxidative stress-induced neuronal damage, indicating potential use in conditions like Parkinson's disease .
- Mucolytic Agent : Similar compounds have been employed as mucolytics in respiratory diseases due to their ability to break down mucus viscosity and enhance mucus clearance .
- Anticancer Properties : Preliminary data suggest that it may enhance the efficacy of certain chemotherapeutic agents while reducing their side effects through its cytoprotective mechanisms .
Case Studies and Research Findings
- Oxidative Stress in Parkinson's Disease :
- Renal Protection Against Heavy Metals :
- Mucolytic Effects :
Scientific Research Applications
Biochemical Applications
N,N,S-Tris(carboxymethyl)cysteamine is utilized primarily in biochemical research due to its ability to act as a chelating agent and a reducing agent.
- Chelation Therapy : The compound has been investigated for its potential in chelation therapy, particularly in the treatment of heavy metal poisoning. Its ability to bind metal ions can facilitate their excretion from the body.
- Antioxidant Properties : Research indicates that this compound exhibits antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage is prevalent.
Pharmaceutical Applications
The pharmaceutical industry is exploring the use of N,N,S-Tris(carboxymethyl)cysteamine in drug formulation and development.
- Drug Delivery Systems : Its unique chemical structure allows it to be used in drug delivery systems where controlled release of therapeutic agents is required. The compound can enhance the solubility of poorly soluble drugs, improving bioavailability.
- Therapeutic Agent : Preliminary studies suggest that it may have therapeutic effects against certain cancers by inducing apoptosis in cancer cells through its antioxidant mechanisms.
Material Science Applications
In material science, the compound's properties are being harnessed for developing advanced materials.
- Coatings and Films : The compound can be incorporated into polymer matrices to create coatings that exhibit improved mechanical properties and resistance to environmental degradation.
- Nanotechnology : Its role as a stabilizing agent in nanoparticle synthesis has been documented, aiding in the production of uniform nanoparticles for various applications, including catalysis and drug delivery.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
2-[(Carboxymethyl)[2-(methylsulfanyl)ethyl]amino]acetic acid (CAS 104614-53-1)
- Structure : Replaces the carboxymethylsulfanyl group with a methylsulfanyl (-SCH₃) moiety.
- Synthesis : Likely involves alkylation of a thiol precursor with methylating agents.
- Applications : Used in organic synthesis; lacks the additional carboxyl group, reducing its metal-chelating capacity compared to the target compound .
- Physical Properties : Molecular weight = 207.25 g/mol; lower solubility in polar solvents due to the hydrophobic -SCH₃ group .
2-(Carboxymethylsulfanyl)pyridine-3-carboxylic Acid Monohydrate
- Structure: Carboxymethylsulfanyl group attached to a pyridine ring instead of an ethylamino chain.
- Synthesis : Prepared via reaction of 2-mercaptopyridine-3-carboxylic acid with chloroacetic acid at pH 11 .
- Applications : Forms coordination polymers with metals (e.g., Co, Zn); intramolecular hydrogen bonding stabilizes its crystal lattice .
- Physical Properties : Molecular weight = 257.27 g/mol (anhydrous); exhibits planar carboxylate-pyridine geometry .
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids
- Structure: Carboxymethylsulfanyl group integrated into a 4-oxo-arylbutanoic acid framework.
- Synthesis : Michael addition of thioglycolic acid to α,β-unsaturated ketones .
- Applications: Potential enzyme inhibitors; chiral R/S mixtures limit pharmaceutical utility .
- Physical Properties : Higher molecular weights (~280–350 g/mol); solubility influenced by aryl substituents .
DTDTPA (2-[Bis[2-[carboxymethyl-[2-oxo-2-(2-sulfanylethylamino)ethyl]amino]ethyl]amino]acetic Acid)
- Structure : Branched chelator with multiple carboxymethyl and sulfanyl groups.
- Synthesis : Complex multi-step alkylation and acylation reactions .
- Applications: Stabilizes gold nanoparticles (AuNPs) for radiotheranostics; chelates Gd³⁺ and Ga³⁺ for MRI/nuclear imaging .
- Physical Properties : Molecular weight >500 g/mol; high water solubility due to eight carboxyl groups .
2-[2-[Bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic Acid;dihydrate (CAS 7487-55-0)
- Structure: Additional carboxymethyl groups on the ethylamino chain.
- Synthesis : Derived from diethylenetriamine pentaacetic acid (DTPA) analogs .
- Applications : Used in gadolinium-based contrast agents; superior metal-binding capacity vs. the target compound .
- Physical Properties : Molecular weight = 328.27 g/mol; forms stable disodium salts (e.g., C₁₀H₁₈N₂Na₂O₁₀) .
Data Tables
Table 1. Structural and Physical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|
| Target Compound | C₉H₁₄N₂O₆S·H₂O | ~314.30* | Carboxymethylsulfanyl, carboxyl | Chelation, drug delivery |
| 2-[(Carboxymethyl)(methylsulfanyl)ethyl]acetic acid | C₇H₁₃NO₄S | 207.25 | Methylsulfanyl, carboxyl | Organic synthesis |
| 2-(Carboxymethylsulfanyl)pyridine-3-carboxylic acid | C₈H₇NO₄S·H₂O | 257.27 | Pyridine, carboxylate | Coordination polymers |
| DTDTPA | C₁₆H₂₄N₄O₁₀S₂ | 536.57 | Multiple carboxyl, sulfanyl | Radiotheranostics, MRI |
*Estimated based on structural analogs.
Preparation Methods
Chemical Identity and Structure
| Property | Description |
|---|---|
| IUPAC Name | 2-[carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid; hydrate |
| Molecular Formula | C8H15NO7S · H2O (hydrate) |
| Molecular Weight | 269.27 g/mol (hydrate) |
| CAS Number | 81877-53-4 |
| Synonyms | N,N,S-Tris(carboxymethyl)cysteamine monohydrate; 2,2'-((2-((carboxymethyl)thio)ethyl)azanediyl)diacetic acid hydrate |
| Structural Features | Contains amino, sulfanyl (thioether), and multiple carboxymethyl groups |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[Carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid; hydrate typically involves the functionalization of cysteamine or related thioether-containing amines with carboxymethyl groups. The key steps include:
- Alkylation of amino and sulfanyl groups with haloacetic acid derivatives (e.g., chloroacetic acid) to introduce carboxymethyl substituents.
- Control of reaction conditions to favor selective substitution on both nitrogen and sulfur atoms.
- Purification and crystallization to obtain the hydrate form.
Specific Synthetic Routes
Route A: Stepwise Alkylation of Cysteamine
- Starting Material: Cysteamine hydrochloride (2-aminoethanethiol hydrochloride).
- First Alkylation: The amino group is alkylated with chloroacetic acid under basic conditions to form N-(carboxymethyl)cysteamine.
- Second Alkylation: The sulfanyl group is then alkylated with chloroacetic acid to introduce the carboxymethylsulfanyl moiety.
- Final Alkylation: Additional carboxymethylation on the nitrogen to form the tris(carboxymethyl) derivative.
- Isolation: The product is isolated as a monohydrate by crystallization from aqueous solution.
This method allows controlled introduction of carboxymethyl groups on both nitrogen and sulfur atoms, producing the target compound with high purity.
Route B: Direct Multi-step Alkylation of Aminoethylthiol
- Simultaneous or sequential treatment of aminoethylthiol derivatives with excess chloroacetic acid in alkaline media.
- Reaction temperature and pH are carefully controlled to prevent over-alkylation or side reactions.
- The crude product is purified by recrystallization or chromatographic techniques to yield the hydrate form.
Reaction Conditions and Parameters
| Parameter | Typical Range / Value | Notes |
|---|---|---|
| Solvent | Water or aqueous alkaline solutions | Water is preferred for environmental reasons |
| Base | Sodium hydroxide or potassium hydroxide | Used to neutralize acid and facilitate alkylation |
| Temperature | 25–80 °C | Elevated temperatures increase reaction rate but may cause side reactions |
| Reaction Time | 2–24 hours | Depends on scale and desired conversion |
| Molar Ratios | Cysteamine : Chloroacetic acid = 1 : 3 (stoichiometric) | Excess chloroacetic acid ensures complete substitution |
| pH | 8–11 | Alkaline pH favors nucleophilic substitution |
Analytical Data Supporting Preparation
Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms substitution patterns on nitrogen and sulfur atoms.
- Mass Spectrometry (MS): Verifies molecular weight consistent with tris(carboxymethyl) substitution.
- Infrared (IR) Spectroscopy: Shows characteristic carboxylate and thioether absorption bands.
- Elemental Analysis: Confirms composition matching the hydrate form.
- X-ray Crystallography: Occasionally used to confirm hydrate crystal structure.
Purity and Yield
| Parameter | Typical Value |
|---|---|
| Yield | 70–90% depending on method and scale |
| Purity (HPLC) | >98% |
| Hydrate Content | Monohydrate confirmed by TGA and XRD |
Research Findings and Notes
- The presence of the sulfanyl group requires careful control during alkylation to avoid oxidation or side reactions.
- Hydrate formation is consistent and stable under ambient conditions, influencing storage and handling.
- The compound's chelating ability is linked to the presence of three carboxymethyl groups and the sulfanyl moiety, which are introduced via the described synthetic methods.
- Patents and literature emphasize the importance of pH and temperature control to maximize yield and purity.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Stepwise Alkylation | Cysteamine hydrochloride | Chloroacetic acid, base | 25–80 °C, pH 8–11 | 75–90 | Controlled substitution on N and S |
| Direct Multi-step Alkylation | Aminoethylthiol | Chloroacetic acid, base | 30–70 °C, alkaline | 70–85 | Simultaneous alkylation, simpler setup |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-[Carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid;hydrate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential amide bond formation and thioether linkage reactions. For example, carboxymethyl groups can be introduced via nucleophilic substitution using bromoacetic acid derivatives under basic conditions (pH 8–10). Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio for amine-to-thiol coupling) and temperature (40–60°C). Post-synthesis, hydrate formation is achieved by crystallizing the product in aqueous ethanol . Characterization via NMR (¹H/¹³C) and HPLC (≥95% purity) is critical to confirm structural integrity .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (D₂O) should show peaks for methylene groups (δ 3.2–3.8 ppm) and carboxylic protons (δ 12–13 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) matching the theoretical mass (e.g., calculated for C₉H₁₅NO₆S₂: 321.03 g/mol).
- Infrared Spectroscopy (IR) : Look for carbonyl stretches (~1700 cm⁻¹) and O-H bands (~3400 cm⁻¹) from the hydrate .
- X-ray Crystallography : Resolve the hydrate’s crystal structure to confirm hydrogen-bonding networks .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Solubility : The compound is highly soluble in polar solvents (water, DMSO) due to its carboxylic and thioether groups. Conduct solubility assays at pH 2–12 to map ionization effects.
- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; hydrolytic degradation at extreme pH (e.g., >10) may cleave the thioether bond .
Advanced Research Questions
Q. How can computational methods predict the reactivity and reaction pathways of this compound in aqueous environments?
- Methodological Answer : Employ density functional theory (DFT) to model hydrolysis mechanisms. For example, calculate activation energies for thioether bond cleavage under acidic/basic conditions. Pair computational results with experimental kinetics (e.g., Arrhenius plots from HPLC data) to validate pathways . Tools like Gaussian or ORCA are recommended for quantum chemical calculations .
Q. What strategies resolve contradictions in reported data on this compound’s coordination chemistry with metal ions?
- Methodological Answer : If conflicting studies report varying metal-binding affinities (e.g., for Cu²⁺ vs. Zn²⁺):
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) under standardized conditions (ionic strength, pH).
- X-ray Absorption Spectroscopy (XAS) : Resolve coordination geometry discrepancies (e.g., octahedral vs. tetrahedral).
- Cross-validate with potentiometric titrations to assess protonation states during complexation .
Q. How can researchers design experiments to study the hydrate’s role in modulating the compound’s bioactivity?
- Methodological Answer :
- Hydrate vs. Anhydrous Comparison : Synthesize both forms and test bioactivity (e.g., enzyme inhibition assays).
- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity to correlate hydrate stability with environmental humidity.
- Molecular Dynamics (MD) Simulations : Model hydrate-water interactions to predict bioavailability differences .
Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
